
(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a unique combination of a cyclopropylpyridine and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . The resulting pyrazole intermediate is then subjected to further reactions to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its boronic acid group makes it a valuable reagent in cross-coupling reactions .
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic pathways .
Mecanismo De Acción
The mechanism of action of (1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and are known for their biomedical applications.
3(5)-Substituted Pyrazoles: These compounds exhibit similar reactivity and are used in the synthesis of heterocyclic systems.
2-Cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines: These compounds also feature a cyclopropyl group and are used in medicinal chemistry.
Uniqueness
(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is unique due to its combination of a cyclopropylpyridine and a pyrazole ring, along with the presence of a boronic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H12BN3O2 |
|---|---|
Peso molecular |
229.05 g/mol |
Nombre IUPAC |
[1-(5-cyclopropylpyridin-3-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C11H12BN3O2/c16-12(17)10-5-14-15(7-10)11-3-9(4-13-6-11)8-1-2-8/h3-8,16-17H,1-2H2 |
Clave InChI |
ALGQUDQEKCXAHX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)C2=CN=CC(=C2)C3CC3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)

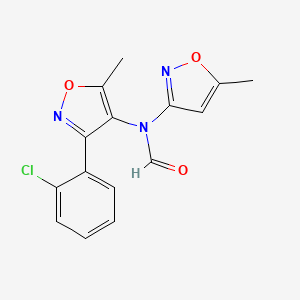
![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)
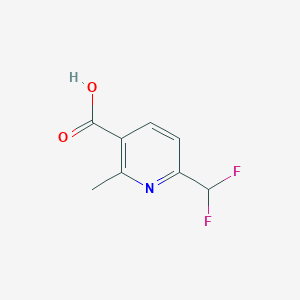
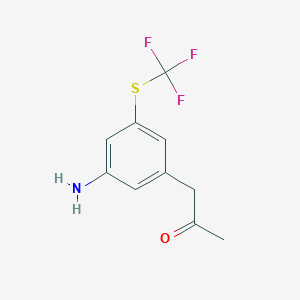
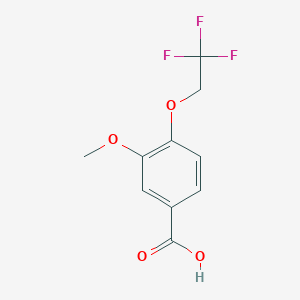
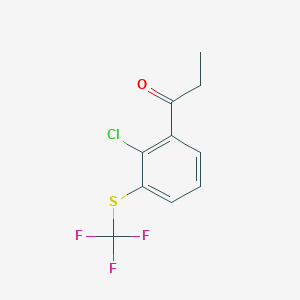
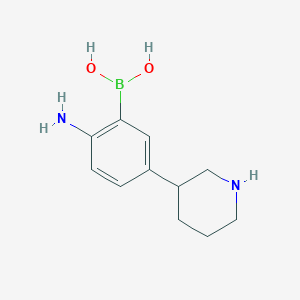
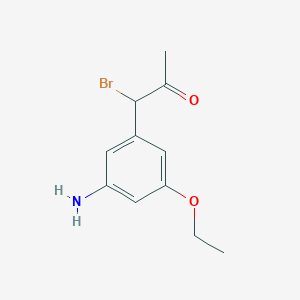

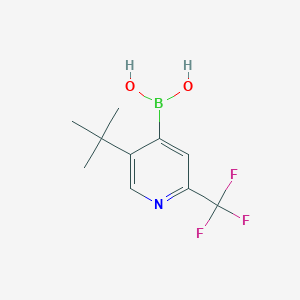
![9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)
